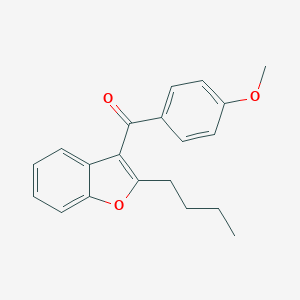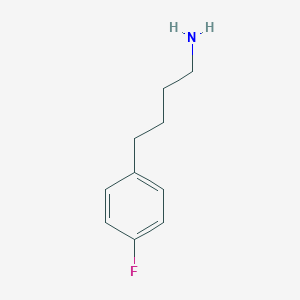
Benzenebutanamine, 4-fluoro-
Vue d'ensemble
Description
4-(4-Fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H14FN. It belongs to the class of phenethylamines and is known for its psychoactive properties. This compound is also referred to as 4-(4-fluorophenyl)butan-1-amine .
Applications De Recherche Scientifique
4-(4-Fluorophenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
Mode of Action
The exact mode of action of Benzenebutanamine, 4-fluoro- is currently unknown
Biochemical Pathways
It’s known that fluorinated compounds can have significant effects on various biological activities, metabolism, and degradation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzenebutanamine, 4-fluoro- is limited
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzenebutanamine, 4-fluoro-. For instance, the electron withdrawing and inductive field effects from a single fluorine nucleus can affect properties such as acidity, lipophilicity, and polarity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronitrobenzene.
Alkylation: The resulting 4-fluoroaniline is then subjected to alkylation with butyl bromide under basic conditions to yield 4-(4-Fluorophenyl)butan-1-amine.
Industrial Production Methods: Industrial production of 4-(4-Fluorophenyl)butan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 4-(4-Fluorophenyl)butan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of various secondary and tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Benzenebutanamine: Similar structure but without the fluorine substitution.
4-Fluoroamphetamine: Another phenethylamine derivative with similar psychoactive properties.
Uniqueness: 4-(4-Fluorophenyl)butan-1-amine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine substitution enhances its stability and alters its interaction with biological targets compared to its non-fluorinated analogs .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIIBCNUSHUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



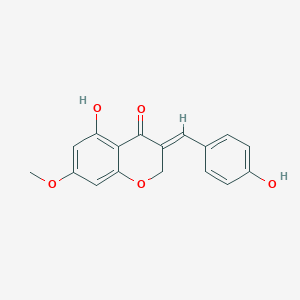
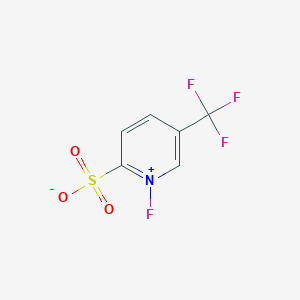
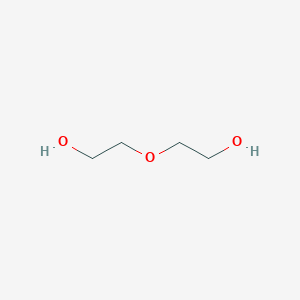
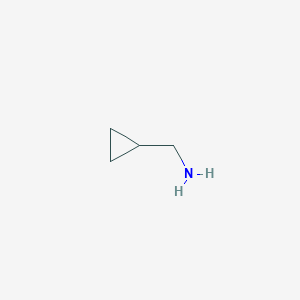
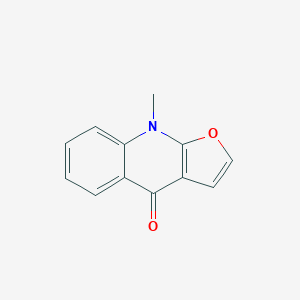
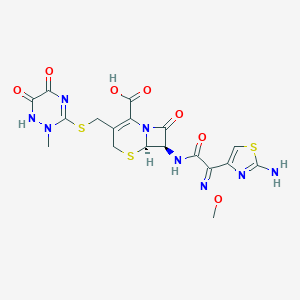
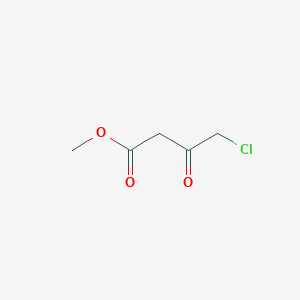
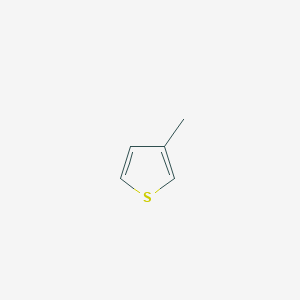
![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
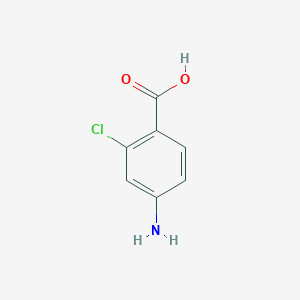
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
